
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a 2,3-difluorobenzyl group
Preparation Methods
The synthesis of 1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl bromide and cyclopropanecarboxylic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and difluorobenzyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
1-(2,4-Difluorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.
1-(2,3-Dichlorobenzyl)cyclopropane-1-carboxylic acid:
1-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid: Lacks the benzyl group, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-3-1-2-7(9(8)13)6-11(4-5-11)10(14)15/h1-3H,4-6H2,(H,14,15) |
InChI Key |
WZJUQVJAMSKDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C(=CC=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


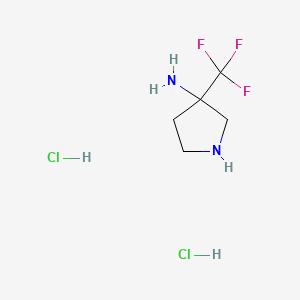


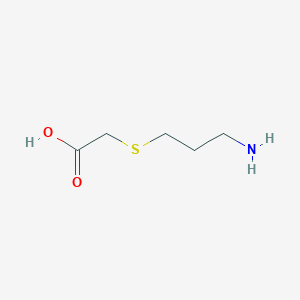
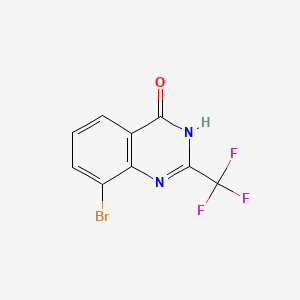
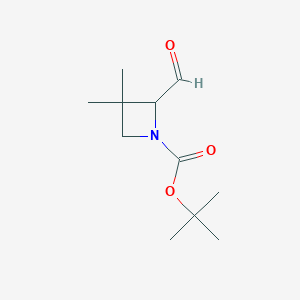
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
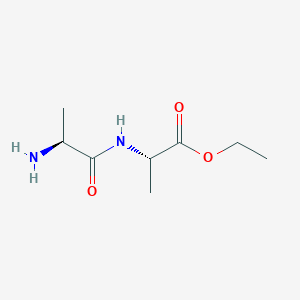
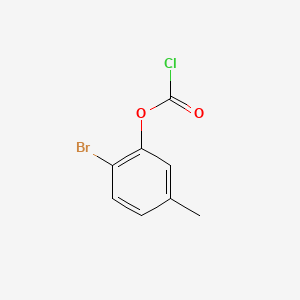
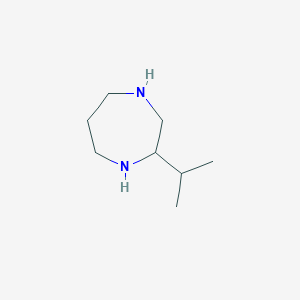

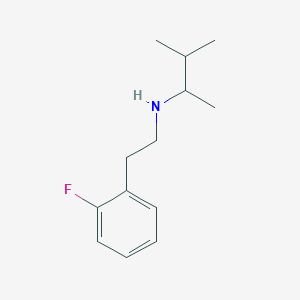
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)
